Bisindoylmaleimide X
Overview
Description
Bisindoylmaleimide X is an organic compound that forms the core chemical structure of a variety of biologically active compounds. It is known for its potent and selective inhibition of protein kinase C, making it a valuable tool in biochemical research and potential therapeutic applications . The compound is structurally similar to the naturally occurring molecule staurosporine but offers greater selectivity for protein kinase C over other protein kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bisindoylmaleimide X typically involves the reaction of indole derivatives with maleimide under specific conditions. One common method includes the use of a solvent system such as toluene/ether/tetrahydrofuran (5:1:1) to facilitate the reaction . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes steps such as purification through crystallization or chromatography to achieve the required quality standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Bisindoylmaleimide X undergoes various chemical reactions, including:
Oxidation: This reaction can modify the indole rings, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can affect the maleimide group, leading to different derivatives with unique properties.
Substitution: Substitution reactions, particularly at the indole nitrogen, can enhance the compound’s potency as a protein kinase C inhibitor.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions include various substituted bisindoylmaleimide derivatives, each with distinct biological activities and potential therapeutic applications .
Scientific Research Applications
Bisindoylmaleimide X has a wide range of applications in scientific research:
Chemistry: It is used as a selective inhibitor in studies involving protein kinase C pathways.
Mechanism of Action
Bisindoylmaleimide X exerts its effects primarily through the inhibition of protein kinase C. It interacts with the catalytic subunit of protein kinase C, competing with adenosine triphosphate for binding. This inhibition prevents the phosphorylation of downstream targets, thereby modulating various cellular processes . The compound’s selectivity for protein kinase C over other kinases is attributed to its unique structural features, which allow for specific interactions with the enzyme’s active site .
Comparison with Similar Compounds
- Bisindoylmaleimide I
- Enzastaurin
- Ruboxistaurin
- Tivantinib
Comparison: Bisindoylmaleimide X is unique in its high selectivity for protein kinase C compared to other bisindoylmaleimides. While compounds like Enzastaurin and Ruboxistaurin also inhibit protein kinase C, this compound offers greater specificity and potency, making it a preferred choice in research applications . Additionally, its structural flexibility allows for the generation of various derivatives with tailored biological activities .
Properties
IUPAC Name |
3-[8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-2-yl)pyrrole-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c1-29-18-8-4-2-6-16(18)13-20(29)23-24(26(32)28-25(23)31)22-17-7-3-5-9-19(17)30-11-10-15(14-27)12-21(22)30/h2-9,13,15H,10-12,14,27H2,1H3,(H,28,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXUSRHFOXBEAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701108525 | |
Record name | 3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-2-yl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701108525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1241725-88-1 | |
Record name | 3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-2-yl)-1H-pyrrole-2,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1241725-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-2-yl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701108525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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